molecular formula C10H20N2 B1428084 N-[(piperidin-4-yl)methyl]cyclobutanamine CAS No. 1249193-85-8

N-[(piperidin-4-yl)methyl]cyclobutanamine

Cat. No. B1428084
M. Wt: 168.28 g/mol
InChI Key: VDQCFVFTXKLECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(piperidin-4-yl)methyl]cyclobutanamine” is a compound that contains a piperidine ring and a cyclobutane ring. Piperidine is a common structure in many pharmaceuticals and natural products, and it’s known for its basicity and ability to participate in various chemical reactions . Cyclobutane is a simple cycloalkane with four carbon atoms, known for its high ring strain.


Molecular Structure Analysis

The molecular structure of “N-[(piperidin-4-yl)methyl]cyclobutanamine” would consist of a piperidine ring (a six-membered ring with one nitrogen atom) attached to a cyclobutane ring (a four-membered carbon ring) via a methylene bridge (-CH2-). The exact 3D conformation would depend on the specific stereochemistry at the bridging carbon .


Chemical Reactions Analysis

As a compound containing a piperidine ring, “N-[(piperidin-4-yl)methyl]cyclobutanamine” could potentially undergo a variety of chemical reactions. The nitrogen in the piperidine ring is basic and could therefore participate in acid-base reactions. The cyclobutane ring is known for its ring strain, which could potentially make it reactive in certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(piperidin-4-yl)methyl]cyclobutanamine” would depend on its exact structure, including its stereochemistry. Some general properties can be predicted based on its structure. For example, as a compound containing a basic nitrogen, it would likely be soluble in polar solvents .

Scientific Research Applications

Selectivity and Multifunctional Agents in CNS Disorders

  • 5-HT7 Receptor Antagonism : N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, including compounds related to N-[(piperidin-4-yl)methyl]cyclobutanamine, demonstrate potential as selective 5-HT7 receptor antagonists. These compounds exhibit antidepressant-like and pro-cognitive properties in vivo, suggesting therapeutic potential in treating central nervous system (CNS) disorders (Canale et al., 2016).

Piperidinamide Derivatives from Piper peepuloides

  • Structural Analysis : New piperidinamide dimers isolated from Piper peepuloides have been structurally characterized, which include compounds similar to N-[(piperidin-4-yl)methyl]cyclobutanamine. These findings contribute to understanding the chemical diversity and potential biological activities of these compounds (Sharma et al., 1999).

Synthesis of Alkoxy-Substituted Cyclobutanes

  • Stereoselective Synthesis of Piperidines : Research on the synthesis of 2-alkoxy-1,1-cyclobutane diesters, which can be precursors to N-[(piperidin-4-yl)methyl]cyclobutanamine, has shown that these compounds can be used in stereoselective synthesis of piperidines. This has implications for the efficient production of structurally complex and biologically relevant compounds (Moustafa & Pagenkopf, 2010).

Anti-Angiogenic and DNA Cleavage Studies

  • Potential Anticancer Agents : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally related to N-[(piperidin-4-yl)methyl]cyclobutanamine, have shown significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents (Kambappa et al., 2017).

Anticonvulsant Activity

  • Potential in Seizure Management : Studies on compounds based on 2-piperidinecarboxylic acid, closely related to N-[(piperidin-4-yl)methyl]cyclobutanamine, have demonstrated anticonvulsant activity in mouse models. This suggests their potential utility in managing seizures (Ho et al., 2001).

Future Directions

The piperidine ring is a common feature in many pharmaceuticals, and research into new piperidine-containing compounds is ongoing . Therefore, “N-[(piperidin-4-yl)methyl]cyclobutanamine” and similar compounds could potentially be of interest in future drug discovery efforts.

properties

IUPAC Name

N-(piperidin-4-ylmethyl)cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-10(3-1)12-8-9-4-6-11-7-5-9/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQCFVFTXKLECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(piperidin-4-yl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(piperidin-4-yl)methyl]cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-[(piperidin-4-yl)methyl]cyclobutanamine
Reactant of Route 3
Reactant of Route 3
N-[(piperidin-4-yl)methyl]cyclobutanamine
Reactant of Route 4
Reactant of Route 4
N-[(piperidin-4-yl)methyl]cyclobutanamine
Reactant of Route 5
Reactant of Route 5
N-[(piperidin-4-yl)methyl]cyclobutanamine
Reactant of Route 6
Reactant of Route 6
N-[(piperidin-4-yl)methyl]cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.